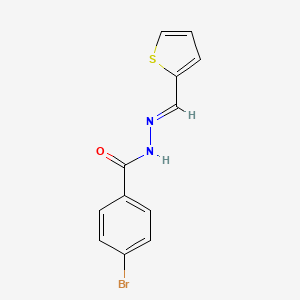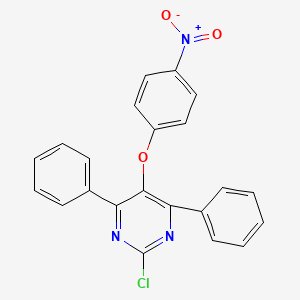
4-bromo-N'-(2-thienylmethylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-(2-thienylmethylene)benzohydrazide, commonly known as BTB, is an organic compound with a molecular formula of C11H8BrN2OS. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
Mécanisme D'action
BTB acts as an inhibitor of various enzymes and proteins that are involved in different cellular processes. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. It also inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
BTB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also has anti-inflammatory effects and has been shown to reduce inflammation in various animal models. BTB has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BTB in lab experiments is its ability to inhibit specific enzymes and proteins, which allows for targeted research. It is also relatively easy to synthesize and purify, which makes it an accessible compound for researchers. One limitation of using BTB is that it may not be effective in all cell types and may have off-target effects in some cases.
Orientations Futures
There are many potential future directions for research involving BTB. One area of research could be the development of BTB derivatives with improved potency and selectivity. Another area of research could be the investigation of BTB's effects on other diseases, such as cardiovascular disease and Alzheimer's disease. Additionally, further research could be done to elucidate the specific mechanisms of action of BTB and its derivatives.
Conclusion:
In conclusion, BTB is a unique compound with potential therapeutic applications in various diseases. Its ability to inhibit specific enzymes and proteins makes it a valuable tool for targeted research. While there are limitations to its use, there are many potential future directions for research involving BTB and its derivatives.
Applications De Recherche Scientifique
BTB has been used in various scientific research applications, including but not limited to, cancer research, diabetes research, and neurodegenerative diseases research. It has been shown to have potential as a therapeutic agent due to its ability to inhibit certain enzymes and proteins that are involved in these diseases.
Propriétés
IUPAC Name |
4-bromo-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXAMECYSAAPGA-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B3854901.png)
![ethyl 4-({[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amino)piperidine-1-carboxylate](/img/structure/B3854907.png)
![N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide]](/img/structure/B3854915.png)
![5-[(4-methylphenyl)amino]-3-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3854928.png)
![4-bromo-N'-[(5-bromo-2-furyl)methylene]benzohydrazide](/img/structure/B3854940.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-naphthalenesulfonamide](/img/structure/B3854945.png)

![1-({1-[(2'-methoxybiphenyl-3-yl)carbonyl]pyrrolidin-2-yl}methyl)-1H-pyrazole](/img/structure/B3854954.png)

![1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854975.png)
![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acetamide](/img/structure/B3854994.png)
![1-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B3855002.png)
